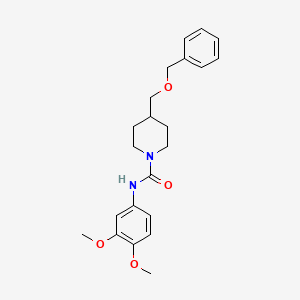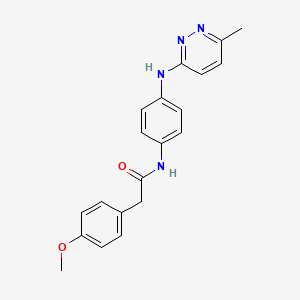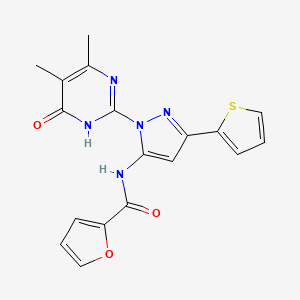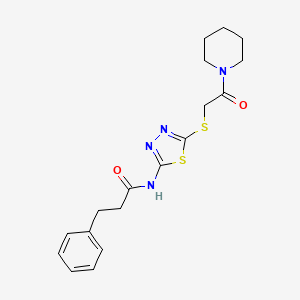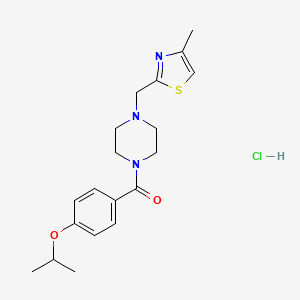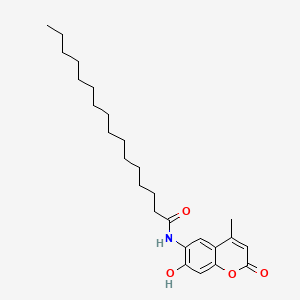
6-Hexadecanoylamido-4-methylumbelliferone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexadecanoylamido-4-methylumbelliferone typically involves the reaction of 4-methylumbelliferone with hexadecanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
6-Hexadecanoylamido-4-methylumbelliferone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of this compound ketone.
Reduction: Formation of 6-hexadecanoylamino-4-methylumbelliferone.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学的研究の応用
6-Hexadecanoylamido-4-methylumbelliferone has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of enzyme activities, particularly those involved in lipid metabolism.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to lipid metabolism disorders.
Industry: Utilized in the development of biosensors and diagnostic tools.
作用機序
The mechanism of action of 6-Hexadecanoylamido-4-methylumbelliferone involves its interaction with specific enzymes and proteins. The compound acts as a substrate for enzymes involved in lipid metabolism, leading to the formation of fluorescent products that can be easily detected and quantified. This property makes it a valuable tool in proteomics research .
類似化合物との比較
Similar Compounds
6-Hexadecanoylamino-4-methylumbelliferone: Similar in structure but with slight variations in the functional groups.
N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)hexadecanamide: Another closely related compound with similar applications.
Uniqueness
6-Hexadecanoylamido-4-methylumbelliferone is unique due to its specific amido substitution on the coumarin ring, which imparts distinct fluorescent properties and makes it particularly useful in proteomics research .
特性
IUPAC Name |
N-(7-hydroxy-4-methyl-2-oxochromen-6-yl)hexadecanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(29)27-22-18-21-20(2)17-26(30)31-24(21)19-23(22)28/h17-19,28H,3-16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYZAPGXJAWDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B2649076.png)
![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(1-tert-butyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B2649077.png)
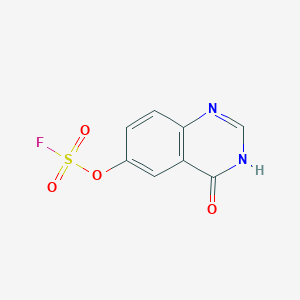
![3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2649079.png)
![7-Methyl-7-azabicyclo[4.1.0]heptane](/img/structure/B2649080.png)
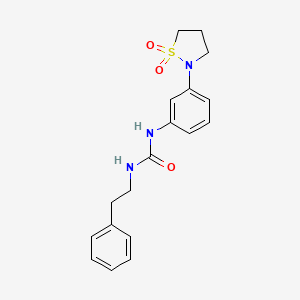
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2649083.png)
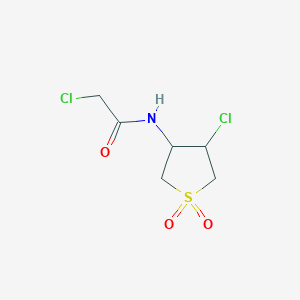
![N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-N-(oxolan-3-yl)prop-2-enamide](/img/structure/B2649086.png)
